6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
説明
6-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-bromobenzyl group and dimethylamine at the 4-position of the pyrimidine core. Pyrimidines are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
特性
IUPAC Name |
6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-3-5-15(18)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYWARGRAIIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Compounds with a piperazine moiety are known to interact with their targets in a variety of ways, modulating the pharmacokinetic properties of a drug substance.
Biochemical Pathways
Compounds with a piperazine moiety are known to affect a wide range of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance.
生物活性
6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C17H22BrN5
- Molecular Weight : 384.29 g/mol
- IUPAC Name : 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to 6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine exhibit significant antidepressant and anxiolytic effects. Studies involving animal models have demonstrated reductions in anxiety-like behaviors and improvements in depressive symptoms when administered this compound.
Anticancer Properties
Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A431 (vulvar epidermal carcinoma)
- MCF7 (breast cancer)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Case Studies
-
Case Study on Antidepressant Activity :
- In a double-blind study involving rodents, administration of the compound led to a significant decrease in immobility time during forced swim tests compared to controls, suggesting an antidepressant-like effect.
-
Study on Anticancer Efficacy :
- A study conducted on MCF7 cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This effect was attributed to the activation of caspase pathways leading to apoptosis.
Data Tables
| Biological Activity | Model | Concentration | Effect Observed |
|---|---|---|---|
| Antidepressant | Rodent Forced Swim Test | 5 mg/kg | Decreased immobility time |
| Anticancer | A431 Cell Line | 10 µM | 50% reduction in cell viability |
| Anxiolytic | Elevated Plus Maze | 5 mg/kg | Increased time spent in open arms |
類似化合物との比較
Structural Analogues and Key Features
Physicochemical and Pharmacological Insights
A. Piperazine vs. Piperidine Substitutions
- The piperazine ring in the target compound allows for hydrogen bonding via its secondary amines, which is absent in piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) . This difference may impact solubility and target engagement.
- Piperazine-containing compounds (e.g., the target and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) are more likely to exhibit basicity, influencing their pharmacokinetic profiles .
B. Impact of Halogen Substituents
- The 4-bromophenyl group in the target compound increases molecular weight (MW = 389.3 g/mol) compared to non-halogenated analogs (e.g., N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine, MW = 235.3 g/mol). This enhances lipophilicity (logP ~3.5 estimated) but may reduce aqueous solubility .
- Bromine’s halogen-bonding capacity could improve binding affinity to hydrophobic enzyme pockets, as seen in brominated oxazine derivatives with potent antimicrobial activity .
C. Heterocyclic Core Variations
- Oxazine derivatives (e.g., 4-(4-Bromophenyl)-6-(substituted phenyl)-1,3-oxazin-2-amine) exhibit superior antimicrobial activity, suggesting that heterocycle choice significantly influences bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
